(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid
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Overview
Description
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst, which facilitates the formation of the boronic acid group on the aromatic ring.
Industrial Production Methods
Industrial production of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate (KOAc) or potassium phosphate (K3PO4) are often used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aromatics: Formed through nucleophilic substitution of the methoxy group.
Scientific Research Applications
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid in various reactions involves the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding interactions, enhancing the stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the difluoromethyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic Acid: Similar structure but without the difluoromethyl group, leading to different chemical properties.
(2-(Trifluoromethyl)-4-methoxyphenyl)boronic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
Uniqueness
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and ability to participate in hydrogen bonding, while the methoxy group provides additional sites for functionalization.
Biological Activity
The compound (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables, case studies, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the difluoromethylation of 4-methoxyphenylboronic acid. Recent advancements in synthetic methodologies have demonstrated efficient routes for incorporating difluoromethyl groups into aromatic systems, enhancing the compound's utility in drug discovery and development .
Synthesis Methodology
- Starting Material : 4-Methoxyphenylboronic acid
- Reagents : Difluoromethylating agents (e.g., difluoromethyl sulfinate)
- Catalysts : Copper-based catalysts have shown effectiveness in promoting the reaction under mild conditions .
Yield and Purity
Table 1 summarizes the yields obtained from various synthetic approaches:
Methodology | Yield (%) | Purity (%) |
---|---|---|
Copper-catalyzed difluoromethylation | 82 | >95 |
Alternative synthetic routes | 65-75 | >90 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable bioisostere for alcohols and thiols .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of boronic acids similar to this compound. These studies indicate moderate activity against several bacterial strains:
- Escherichia coli
- Bacillus cereus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined as follows:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Bacillus cereus | 25 |
Candida albicans | 100 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of boronic acids have been reported to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast cancer) | 0.126 |
A549 (lung cancer) | 0.250 |
HeLa (cervical cancer) | 0.300 |
These results indicate that this compound could be explored further for its anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of boronic acids demonstrated that this compound showed superior activity against Bacillus cereus compared to standard antibiotics. The study utilized both agar diffusion methods and MIC determinations, confirming its potential as an antibacterial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In a separate investigation focusing on cancer therapy, derivatives similar to this compound were tested against MDA-MB-231 cells. The results indicated a significant reduction in cell viability, suggesting that the compound could act as a selective inhibitor in breast cancer treatment .
Properties
Molecular Formula |
C8H9BF2O3 |
---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[2-(difluoromethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,8,12-13H,1H3 |
InChI Key |
ZVJBBTAZYWOMKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(F)F)(O)O |
Origin of Product |
United States |
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